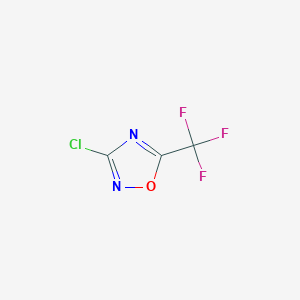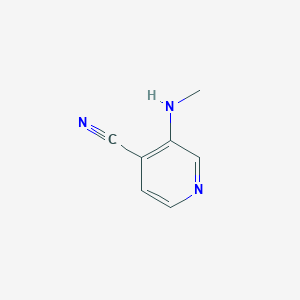
2-Amino-3-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-ethylbenzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position and an ethyl group at the third position on the benzene ring
Synthetic Routes and Reaction Conditions:
-
Amination of 3-Ethylbenzoic Acid:
Starting Material: 3-Ethylbenzoic acid
Reagents: Ammonia or an amine source
Conditions: Typically involves heating the acid with ammonia in the presence of a dehydrating agent like thionyl chloride to form the corresponding amide.
-
Reduction of Nitro Derivatives:
Starting Material: 2-Nitro-3-ethylbenzamide
Reagents: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation
Conditions: The nitro group is reduced to an amino group under mild conditions.
Industrial Production Methods: Industrial synthesis often involves the large-scale application of the above methods, optimized for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Typically carried out in acidic or basic medium
Products: Oxidation can lead to the formation of carboxylic acids or quinones.
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Mild to moderate temperatures
Products: Reduction of the carbonyl group to form alcohols.
-
Substitution:
Reagents: Halogenating agents, nitrating agents
Conditions: Varies depending on the substituent being introduced
Products: Halogenated or nitrated derivatives of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: Halogens, nitrating agents
Major Products:
Oxidation Products: Carboxylic acids, quinones
Reduction Products: Alcohols
Substitution Products: Halogenated or nitrated derivatives
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form metal complexes.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Protein Labeling: Used in the study of protein interactions and functions.
Medicine:
Pharmaceuticals: Investigated for its potential as a drug candidate due to its bioactive properties.
Diagnostics: Used in the development of diagnostic assays for various diseases.
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mecanismo De Acción
The mechanism by which 2-Amino-3-ethylbenzamide exerts its effects depends on its interaction with molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms. The compound may also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
2-Amino-3-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
3-Amino-N-ethylbenzamide: Amino group at the third position and ethyl group at the nitrogen.
4-Amino-N-ethylbenzamide: Amino group at the fourth position and ethyl group at the nitrogen.
Uniqueness: 2-Amino-3-ethylbenzamide is unique due to the specific positioning of the amino and ethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure can lead to different binding affinities and selectivities in biological systems, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
437998-33-9 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-amino-3-ethylbenzamide |
InChI |
InChI=1S/C9H12N2O/c1-2-6-4-3-5-7(8(6)10)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) |
Clave InChI |
OYGQSZAOESMJCO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)

